molecular formula C10H21BrO4 B14480989 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol CAS No. 65656-04-4

2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol

Cat. No.: B14480989
CAS No.: 65656-04-4
M. Wt: 285.18 g/mol
InChI Key: RFTSTDBHDWIWTR-UHFFFAOYSA-N
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Description

2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol is an organic compound with the molecular formula C10H21BrO4. It is a brominated ether alcohol, characterized by the presence of a bromine atom attached to a butyl group, which is further connected to a triethylene glycol chain ending in a hydroxyl group. This compound is of interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol typically involves the reaction of 1-bromobutan-2-ol with triethylene glycol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of triethylene glycol attacks the bromine atom of 1-bromobutan-2-ol, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, forming a simpler ether alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, nitriles, or amines.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The major product is a simpler ether alcohol.

Scientific Research Applications

2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol involves its reactivity as a brominated ether alcohol. The bromine atom can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-Bromoethoxy)ethoxy)ethanol: Similar structure but with a shorter ethylene glycol chain.

    1-Bromo-2-(2-methoxyethoxy)ethane: Contains a methoxy group instead of a hydroxyl group.

    2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: Contains a thiol group instead of a bromine atom.

Uniqueness

2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol is unique due to its specific combination of a brominated butyl group and a triethylene glycol chain, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in various chemical syntheses and applications.

Properties

CAS No.

65656-04-4

Molecular Formula

C10H21BrO4

Molecular Weight

285.18 g/mol

IUPAC Name

2-[2-[2-(1-bromobutan-2-yloxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C10H21BrO4/c1-2-10(9-11)15-8-7-14-6-5-13-4-3-12/h10,12H,2-9H2,1H3

InChI Key

RFTSTDBHDWIWTR-UHFFFAOYSA-N

Canonical SMILES

CCC(CBr)OCCOCCOCCO

Origin of Product

United States

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